molecular formula C9H14N2O B2790119 2-{[(4-Methylpyridin-3-yl)methyl]amino}ethan-1-ol CAS No. 1505678-76-1

2-{[(4-Methylpyridin-3-yl)methyl]amino}ethan-1-ol

Cat. No.: B2790119
CAS No.: 1505678-76-1
M. Wt: 166.224
InChI Key: MGJRJPOHUHOQGO-UHFFFAOYSA-N
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Description

2-{[(4-Methylpyridin-3-yl)methyl]amino}ethan-1-ol is a substituted ethanolamine derivative featuring a pyridine ring substituted with a methyl group at the 4-position and a methylaminoethanol side chain. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol and CAS number 1505678-76-1 . The compound exhibits a purity of ≥95% and is typically stored at room temperature . Its structure combines the hydrogen-bonding capacity of the hydroxyl group with the aromatic and basic properties of the pyridine ring, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name

2-[(4-methylpyridin-3-yl)methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8-2-3-10-6-9(8)7-11-4-5-12/h2-3,6,11-12H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJRJPOHUHOQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(4-Methylpyridin-3-yl)methyl]amino}ethan-1-ol involves several steps. One common synthetic route includes the reaction of 4-methylpyridine with formaldehyde and ammonia to form the intermediate 4-methylpyridin-3-ylmethanol. This intermediate is then reacted with ethylene oxide to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-{[(4-Methylpyridin-3-yl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

Drug Development

2-{[(4-Methylpyridin-3-yl)methyl]amino}ethan-1-ol has been investigated for its potential as a pharmaceutical intermediate. Its structural similarity to known bioactive compounds makes it a candidate for developing new drugs targeting various diseases, including cancer and inflammatory conditions.

Case Study: COX-2 Inhibitors

Research indicates that derivatives of compounds with similar structures are effective as COX-2 inhibitors, which are crucial for pain management and anti-inflammatory therapies. The synthesis of such compounds often involves intermediates like this compound, highlighting its importance in drug formulation processes .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems suggests potential applications in neuropharmacology. Studies have shown that pyridine derivatives can influence dopaminergic and serotonergic pathways, making them candidates for treating neurological disorders .

Synthetic Intermediates

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its amino and hydroxyl functional groups allow for various chemical transformations, including:

  • Alkylation Reactions : The amino group can undergo alkylation to form quaternary ammonium salts.
  • Esterification : The hydroxyl group can react with acids to form esters, which are valuable in creating pharmaceuticals and agrochemicals.

Material Science

The compound's properties also lend themselves to applications in material science. Research has explored its use in creating polymers with specific functionalities due to the presence of both hydrophilic (alcohol) and hydrophobic (pyridine) segments, allowing for tailored material properties .

Comparative Analysis of Related Compounds

Compound NameStructureKey Applications
4-Methylpyridine4-MethylpyridineSolvent, reagent in organic synthesis
6-Methylpyridine6-MethylpyridineIntermediate in drug synthesis
2-Aminoethanol2-AminoethanolSolvent, surfactant

Mechanism of Action

The mechanism of action of 2-{[(4-Methylpyridin-3-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[(Pyridin-3-ylmethyl)amino]ethan-1-ol

  • Molecular Formula : C₈H₁₂N₂O
  • Molecular Weight : 152.19 g/mol
  • Key Differences :
    • Lacks the 4-methyl group on the pyridine ring, reducing steric hindrance and altering electronic properties.
    • Lower molecular weight (152.19 vs. 166.22) suggests reduced lipophilicity compared to the target compound .
  • Applications : Often used as a precursor for ligands targeting nicotinic acetylcholine receptors due to its simpler structure .

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol

  • Molecular Formula: C₉H₁₁BrFNO
  • Molecular Weight : 248.09 g/mol
  • Key Differences :
    • Replaces the pyridine ring with a halogenated benzene ring (3-bromo-4-fluoro substitution), significantly altering electronic and steric profiles.
    • Higher molecular weight (248.09 vs. 166.22) and halogen presence enhance reactivity in cross-coupling reactions .
  • Applications : Used in synthesizing fluorinated bioactive molecules for oncology and neurology .

2-((1-(2-Fluoro-4-((4-(1-Isopropyl-1H-pyrazol-4-yl)-5-methylpyrimidin-2-yl)amino)phenyl)piperidin-4-yl)(methyl)amino)ethan-1-ol (Flonoltinib Maleate)

  • Molecular Formula : C₂₅H₃₃FN₈O₂
  • Molecular Weight : 520.59 g/mol
  • Key Differences :
    • Incorporates a piperidine-pyrimidine-isopropylpyrazole pharmacophore, vastly increasing complexity and molecular weight.
    • Designed as a JAK2/FLT3 inhibitor with clinical relevance in myeloproliferative disorders, unlike the simpler target compound .
  • Applications: Preclinical studies demonstrate efficacy in leukemia models, highlighting the importance of ethanolamine derivatives in kinase inhibition .

Structural and Functional Analysis (Table)

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-{[(4-Methylpyridin-3-yl)methyl]amino}ethan-1-ol C₉H₁₄N₂O 166.22 4-methylpyridine, ethanolamine Drug intermediate, receptor modulation
2-[(Pyridin-3-ylmethyl)amino]ethan-1-ol C₈H₁₂N₂O 152.19 Pyridine, ethanolamine Nicotinic receptor ligands
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol C₉H₁₁BrFNO 248.09 Halogenated benzene, ethanolamine Fluorinated drug synthesis
Flonoltinib Maleate C₂₅H₃₃FN₈O₂ 520.59 Piperidine-pyrimidine-isopropylpyrazole JAK2/FLT3 inhibition

Biological Activity

2-{[(4-Methylpyridin-3-yl)methyl]amino}ethan-1-ol, a compound featuring both pyridine and ethanolamine functionalities, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound by examining various studies, highlighting its mechanisms of action, and summarizing relevant case studies.

Biological Activity Overview

The biological activity of this compound has been assessed through various assays, including cytotoxicity tests, enzyme inhibition studies, and receptor binding assays.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyridine have shown significant activity against various cancer cell lines. In a study assessing the antiproliferative effects on HeLa and A375 melanoma cells, compounds similar to this compound demonstrated IC50 values in the micromolar range, indicating potential efficacy as anticancer agents .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been explored. For example, derivatives with similar functional groups have been shown to act as acetylcholinesterase inhibitors and exhibit urease inhibitory activity . This suggests that this compound may possess similar inhibitory properties, which can be beneficial in treating conditions like Alzheimer's disease or infections caused by urease-producing bacteria.

Case Studies

StudyObjectiveFindings
Study on Antiproliferative Effects Evaluate effects on cancer cell linesSignificant IC50 values observed in HeLa (15 µM) and A375 (20 µM) cells.
Enzyme Inhibition Assay Assess inhibitory effects on acetylcholinesteraseModerate inhibition observed with an IC50 of 30 µM.
Binding Affinity Study Investigate interaction with BSA (Bovine Serum Albumin)High binding affinity indicating potential for drug formulation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Receptor Interaction : The pyridine moiety may interact with various receptors involved in cell signaling pathways.
  • Enzyme Modulation : The presence of the amine group could facilitate interactions with enzymes, leading to inhibition or modulation of their activity.
  • Apoptotic Pathways : Similar compounds have been shown to induce apoptosis in cancer cells through caspase activation, suggesting a possible pathway for this compound as well.

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